The Physicochemical and Synthetic Profile of 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine: A Technical Guide for Drug Discovery
The Physicochemical and Synthetic Profile of 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine: A Technical Guide for Drug Discovery
Executive Summary
The compound 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine (CAS: 1140240-18-1) is a highly versatile, halogenated bicyclic building block widely utilized in medicinal chemistry and organic synthesis. With an average molecular weight of 198.06 g/mol , this molecule features an electron-deficient pyridine ring fused to a lipophilic cyclopentane system. This structural motif is particularly valuable in drug discovery, where it serves as a rigid scaffold to improve the pharmacokinetic properties, metabolic stability, and target-binding affinity of small molecule inhibitors.
Physicochemical Profiling & Structural Analysis
Accurate molecular weight determination and physicochemical profiling are the first steps in validating any raw material for pharmaceutical synthesis. The molecular formula of 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine is C₈H₈BrN.
Isotopic Considerations in Mass Spectrometry: Because bromine exists in nature as two stable isotopes—⁷⁹Br (approx. 50.7%) and ⁸¹Br (approx. 49.3%)—the exact mass of the molecule is 196.9840 Da (for the ⁷⁹Br isotope). Consequently, during LC-MS analysis, the compound will not present a single mass peak. Instead, it generates a characteristic 1:1 isotopic doublet at m/z 198.0 and 200.0 for the [M+H]⁺ pseudomolecular ions. Recognizing this isotopic signature is a self-validating check for the presence of the intact brominated species before initiating any synthetic workflow. According to the material specifications provided by, the compound requires storage under an inert atmosphere at 2-8 °C to maintain its ≥95% purity.
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Name | 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine |
| CAS Number | 1140240-18-1 |
| Molecular Formula | C₈H₈BrN |
| Average Molecular Weight | 198.06 g/mol |
| Exact Mass (⁷⁹Br) | 196.9840 Da |
| InChIKey | UIEJOGLUJIGKKR-UHFFFAOYSA-N |
| Storage Conditions | Inert atmosphere, 2-8 °C |
Synthetic Utility & Mechanistic Pathways
As a Senior Application Scientist, I emphasize that the utility of 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine lies in the specific electronic environment of the C-Br bond. The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect via both inductive and resonance mechanisms. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the adjacent C2-Br bond, making it highly susceptible to oxidative addition by low-valent transition metals, such as Pd(0).
As noted in medicinal chemistry applications by , this reactivity makes the compound an ideal electrophile for cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations, which are foundational to modern parallel synthesis and drug discovery.
Catalytic cycle of Suzuki-Miyaura cross-coupling with 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine.
Experimental Methodologies: Cross-Coupling Protocols
To ensure high-fidelity results, the following Suzuki-Miyaura protocol is designed as a self-validating system. The choice of Pd(dppf)Cl₂ as the catalyst is deliberate: the bidentate dppf ligand possesses a large bite angle, which accelerates the reductive elimination step—often the rate-limiting bottleneck in sterically hindered bicyclic systems.
Table 2: Optimized Reaction Parameters
| Parameter | Selection | Rationale |
| Electrophile | 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine (1.0 eq) | Core scaffold (MW: 198.06 g/mol ). |
| Nucleophile | Aryl Boronic Acid (1.2 eq) | Slight excess ensures complete consumption of the bromide. |
| Catalyst | Pd(dppf)Cl₂ (0.05 eq) | Large bite angle facilitates reductive elimination. |
| Base | K₂CO₃ (2.0 eq, 2M aqueous) | Activates boronic acid via boronate complex formation. |
| Solvent | 1,4-Dioxane / H₂O (4:1 v/v) | Biphasic system solubilizes both organic and inorganic components. |
Step-by-Step Methodology:
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Preparation & Degassing: In a flame-dried Schlenk flask, combine 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine (1.0 eq) and the aryl boronic acid (1.2 eq) in 1,4-Dioxane. Causality Note: Degas the mixture via three freeze-pump-thaw cycles. Oxygen is detrimental as it irreversibly oxidizes the active Pd(0) species to an inactive Pd(II) complex, stalling the catalytic cycle.
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Catalyst & Base Addition: Under a positive pressure of argon, add Pd(dppf)Cl₂ (5 mol%) followed by the degassed 2M aqueous K₂CO₃ solution (2.0 eq).
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Thermal Activation: Heat the biphasic mixture to 90 °C. Vigorous stirring (≥ 800 rpm) is mandatory to maximize the interfacial surface area between the organic and aqueous layers, ensuring efficient transmetalation.
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Reaction Monitoring: After 2 hours, withdraw a 10 µL aliquot from the organic layer, dilute in 1 mL of methanol, and analyze via LC-MS. The reaction is deemed complete when the characteristic 198.0/200.0 m/z doublet of the starting material is entirely absent, replaced by the mass of the cross-coupled product.
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Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.
Analytical Validation Workflow
Routine quality control of 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine requires strict analytical validation to confirm its 198.06 g/mol molecular weight and purity. Similar analytical standards are applied to related derivatives, such as those cataloged by .
LC-MS analytical workflow for validating the 198.06 g/mol molecular weight and isotopic profile.
